Serdemetan

Content Navigation

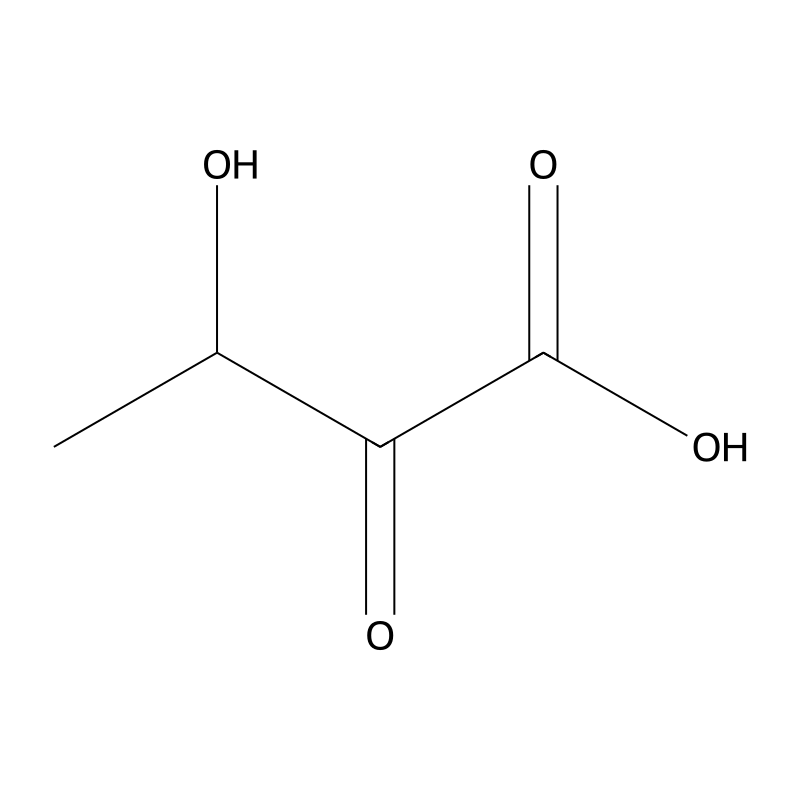

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

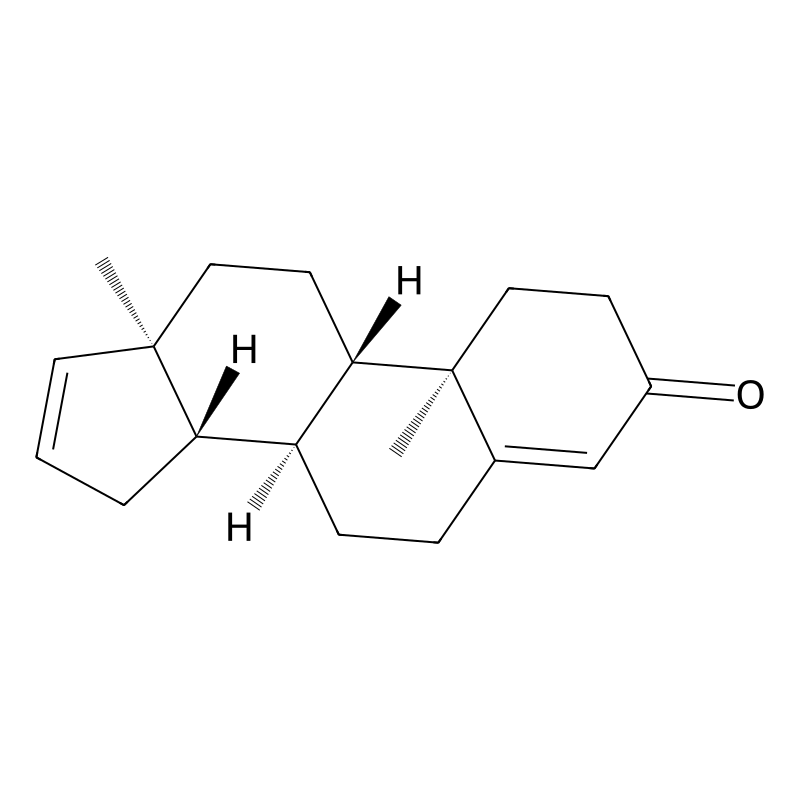

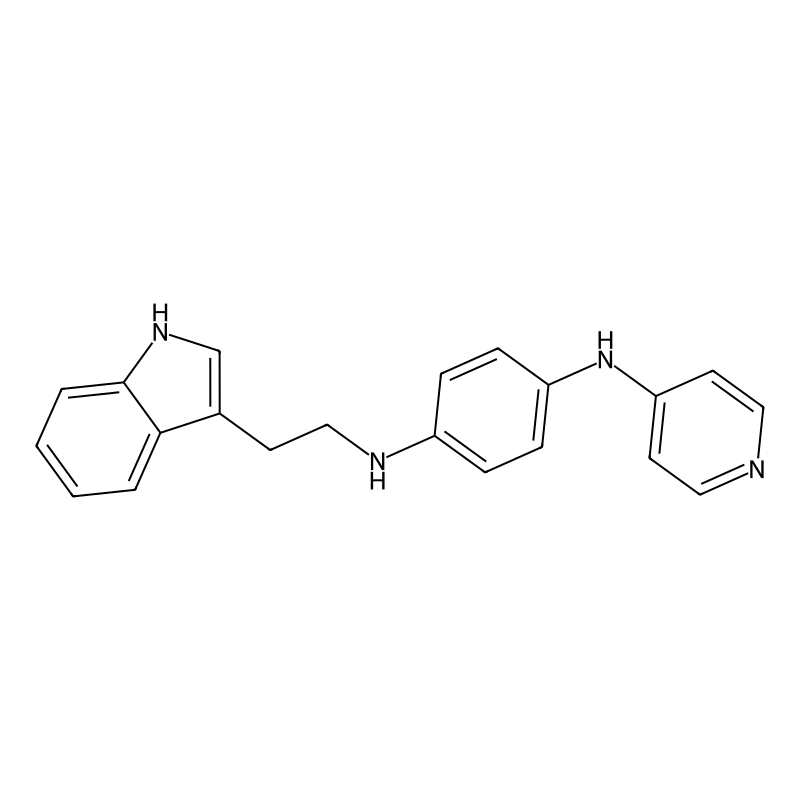

Serdemetan (CAS 881202-45-5), also known as JNJ-26854165, is a tryptamine-derived small molecule that functions as an atypical Human Double Minute 2 (HDM2/MDM2) ubiquitin ligase antagonist. Unlike conventional p53-MDM2 interaction inhibitors, it exhibits a distinct pharmacological profile characterized by oral bioavailability and high solubility in DMSO (up to 66 mg/mL) . In procurement and experimental design, Serdemetan is selected for its dual capacity to induce apoptosis in p53 wild-type models while retaining cytotoxic activity against p53-mutant or deficient cell lines [1]. Its physical properties and established dosing protocols (e.g., 20 mg/kg via oral gavage) make it a highly processable and reproducible precursor for advanced in vitro high-throughput screening and in vivo xenograft studies targeting the MDM2 axis .

Substituting Serdemetan with classical MDM2 inhibitors like Nutlin-3a or RG7112 fundamentally alters the experimental mechanism and downstream cellular responses. While Nutlin-class compounds strictly depend on wild-type p53 to induce cell cycle arrest via the accumulation of p21, Serdemetan actively accelerates the proteasome-mediated degradation of p21 and antagonizes its transcriptional induction [1]. Furthermore, Serdemetan uniquely disrupts the MDM2-HIF1α axis under hypoxic conditions, decreasing the expression of critical glycolytic enzymes such as GLUT1 and VEGF—a pathway not targeted by standard p53 activators [2]. Consequently, procuring a generic MDM2 inhibitor instead of Serdemetan will result in assay failure in p53-mutant models and an inability to evaluate MDM2-mediated metabolic and angiogenic regulation.

References

- [1] Kojima K, et al. The novel tryptamine derivative JNJ-26854165 induces wild-type p53- and E2F1-mediated apoptosis in acute myeloid and lymphoid leukemias. Mol Cancer Ther. 2010;9(9):2545-2557.

- [2] Lehman JA, et al. Serdemetan Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes. PLoS One. 2013;8(9):e74741.

Divergent p21 Regulation vs. Classical MDM2 Inhibitors

Serdemetan distinguishes itself from benchmark MDM2 inhibitors through its atypical regulation of the cyclin-dependent kinase inhibitor p21. While Nutlin-3 dose-dependently induces p21 accumulation leading to cell cycle arrest, Serdemetan accelerates the proteasomal degradation of p21 and actively antagonizes p53-mediated transcriptional induction of p21[1]. This mechanistic divergence is critical for researchers aiming to drive apoptosis rather than cytostatic arrest in leukemia and solid tumor models.

| Evidence Dimension | p21 protein level regulation |

| Target Compound Data | Accelerates p21 degradation and antagonizes its induction |

| Comparator Or Baseline | Nutlin-3 (induces dose-dependent p21 accumulation) |

| Quantified Difference | Opposing regulatory effects on p21 stability and transcription |

| Conditions | In vitro cellular assays in leukemia cell lines |

Buyers must select Serdemetan over Nutlin-3 when the experimental goal is to bypass p21-mediated cell cycle arrest and directly promote apoptosis.

Efficacy in p53-Mutant and Deficient Backgrounds

A primary limitation of first-generation MDM2 antagonists like Nutlin-3 is their absolute requirement for functional, wild-type p53. Serdemetan overcomes this by exhibiting potent cytotoxic activity across both wild-type and mutant/null p53 backgrounds. In p53-mutant models, Serdemetan induces delayed apoptosis (72–96 hours) and inhibits clonogenic survival in cell lines such as p53-null HCT116 and U373 glioblastoma [1]. In acute leukemia panels, it achieves IC50 values of 0.24 to 0.44 µM regardless of p53 status .

| Evidence Dimension | Cytotoxicity in p53-mutant/null cell lines |

| Target Compound Data | Induces delayed apoptosis (72-96h) and inhibits survival (IC50 0.24-0.44 µM in leukemia panels) |

| Comparator Or Baseline | Nutlin-3 (inactive/non-cytotoxic in p53-mutant models) |

| Quantified Difference | Broad-spectrum efficacy vs. strict wild-type p53 dependence |

| Conditions | 72-96 hour in vitro viability assays in p53-mutant/null cell lines (e.g., HCT116 p53-/-, U373) |

This makes Serdemetan the necessary procurement choice for screening panels that include p53-mutated or p53-deleted cell lines where standard MDM2 inhibitors fail.

Disruption of the MDM2-HIF1α Metabolic Axis

Beyond p53 activation, Serdemetan provides a unique pharmacological tool for studying tumor metabolism and angiogenesis. Under hypoxic conditions, treatment with 10 µM Serdemetan significantly decreases HIF1α levels and its downstream glycolytic targets, including VEGF, enolase, phosphoglycerate kinase 1/2, and glucose transporter 1 (GLUT1), in glioblastoma cells [1]. This effect occurs independently of p53 status, distinguishing it from standard p53-targeted therapeutics that do not modulate the MDM2-HIF1α axis.

| Evidence Dimension | Downstream HIF1α target expression (VEGF, GLUT1) under hypoxia |

| Target Compound Data | 10 µM Serdemetan significantly decreases HIF1α, VEGF, and GLUT1 levels |

| Comparator Or Baseline | Baseline untreated hypoxic control / standard p53 activators |

| Quantified Difference | Substantial reduction in glycolytic enzyme expression independent of p53 |

| Conditions | Human glioblastoma cells (U87, SF767, U373) cultured under hypoxic conditions for 6 hours |

Procuring Serdemetan is essential for researchers investigating the intersection of the MDM2 ubiquitin ligase system and hypoxia-driven tumor metabolism.

In Vivo Formulation Compatibility and Oral Bioavailability

For translational in vivo studies, the physical properties and processability of an inhibitor are paramount. Serdemetan offers excellent handling characteristics, with a DMSO solubility of up to 66 mg/mL . Unlike some early-generation peptide inhibitors or complex macrocycles that require intravenous administration, Serdemetan is orally bioavailable. It is routinely formulated by dissolving in DMSO followed by aqueous dilution, enabling standard oral gavage dosing (e.g., 20 mg/kg daily) in murine xenograft models [1].

| Evidence Dimension | In vivo dosing route and formulation solubility |

| Target Compound Data | DMSO solubility of 66 mg/mL; dosed orally at 20 mg/kg |

| Comparator Or Baseline | Early-generation MDM2 peptides / poorly soluble analogs |

| Quantified Difference | Enables simple oral (p.o.) administration vs. complex IV formulations |

| Conditions | Murine xenograft models (e.g., CB17SC scid-/- mice) |

High solubility and oral bioavailability streamline in vivo experimental workflows, reducing formulation complexity and animal handling stress.

Apoptosis Induction Assays in p53-Mutated Cancer Models

Because Serdemetan induces delayed apoptosis and inhibits clonogenic survival independently of wild-type p53, it is the optimal reagent for high-throughput screening and viability assays in p53-mutated or p53-null cell lines (e.g., U373, HCT116 p53-/-). It should be procured over Nutlin-3 when the experimental panel includes diverse p53 genetic backgrounds [1].

Investigation of the MDM2-HIF1α Axis in Tumor Hypoxia

Serdemetan's unique ability to degrade HIF1α and suppress downstream glycolytic enzymes (GLUT1, VEGF) makes it a critical tool for metabolic and angiogenesis research. It is specifically recommended for studies modeling the hypoxic tumor microenvironment, such as glioblastoma research, where dual targeting of MDM2 and glycolysis is required[2].

In Vivo Xenograft Studies Requiring Oral Administration

Due to its high DMSO solubility (66 mg/mL) and established oral bioavailability, Serdemetan is highly suited for in vivo xenograft models. Researchers can easily formulate the compound for oral gavage (e.g., 20 mg/kg/day), bypassing the formulation challenges and intravenous delivery requirements associated with older or more complex MDM2 inhibitors [3].

References

- [1] Kojima K, et al. The novel tryptamine derivative JNJ-26854165 induces wild-type p53- and E2F1-mediated apoptosis in acute myeloid and lymphoid leukemias. Mol Cancer Ther. 2010;9(9):2545-2557.

- [2] Lehman JA, et al. Serdemetan Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes. PLoS One. 2013;8(9):e74741.

- [3] Smith MA, et al. Initial testing of JNJ-26854165 (Serdemetan) by the pediatric preclinical testing program. Pediatr Blood Cancer. 2012;59(2):329-332.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Jones RJ, Gu D, Bjorklund CC, Kuiatse I, Remaley AT, Bashir T, Vreys V, Orlowski RZ. The novel anticancer agent JNJ-26854165 induces cell death through inhibition of cholesterol transport and degradation of ABCA1. J Pharmacol Exp Ther. 2013 Sep;346(3):381-92. doi: 10.1124/jpet.113.204958. Epub 2013 Jul 2. Erratum in: J Pharmacol Exp Ther. 2013 Nov;347(2):540. PubMed PMID: 23820125; PubMed Central PMCID: PMC3876782.

3: Chargari C, Leteur C, Angevin E, Bashir T, Schoentjes B, Arts J, Janicot M, Bourhis J, Deutsch E. Preclinical assessment of JNJ-26854165 (Serdemetan), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts. Cancer Lett. 2011 Dec 22;312(2):209-18. doi: 10.1016/j.canlet.2011.08.011. Epub 2011 Aug 22. PubMed PMID: 21937165.

4: Smith MA, Gorlick R, Kolb EA, Lock R, Carol H, Maris JM, Keir ST, Morton CL, Reynolds CP, Kang MH, Arts J, Bashir T, Janicot M, Kurmasheva RT, Houghton PJ. Initial testing of JNJ-26854165 (Serdemetan) by the pediatric preclinical testing program. Pediatr Blood Cancer. 2012 Aug;59(2):329-32. doi: 10.1002/pbc.23319. Epub 2011 Sep 15. PubMed PMID: 21922647.

5: Tabernero J, Dirix L, Schöffski P, Cervantes A, Lopez-Martin JA, Capdevila J, van Beijsterveldt L, Platero S, Hall B, Yuan Z, Knoblauch R, Zhuang SH. A phase I first-in-human pharmacokinetic and pharmacodynamic study of serdemetan in patients with advanced solid tumors. Clin Cancer Res. 2011 Oct 1;17(19):6313-21. doi: 10.1158/1078-0432.CCR-11-1101. Epub 2011 Aug 10. PubMed PMID: 21831953.

6: Yuan Y, Liao YM, Hsueh CT, Mirshahidi HR. Novel targeted therapeutics: inhibitors of MDM2, ALK and PARP. J Hematol Oncol. 2011 Apr 20;4:16. doi: 10.1186/1756-8722-4-16. Review. PubMed PMID: 21504625; PubMed Central PMCID: PMC3103487.

7: Millard M, Pathania D, Grande F, Xu S, Neamati N. Small-molecule inhibitors of p53-MDM2 interaction: the 2006-2010 update. Curr Pharm Des. 2011;17(6):536-59. Review. PubMed PMID: 21391905.

8: Kojima K, Burks JK, Arts J, Andreeff M. The novel tryptamine derivative JNJ-26854165 induces wild-type p53- and E2F1-mediated apoptosis in acute myeloid and lymphoid leukemias. Mol Cancer Ther. 2010 Sep;9(9):2545-57. doi: 10.1158/1535-7163.MCT-10-0337. Epub 2010 Aug 24. PubMed PMID: 20736344; PubMed Central PMCID: PMC2949269.

9: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Apr;31(3):183-226. PubMed PMID: 19536362.